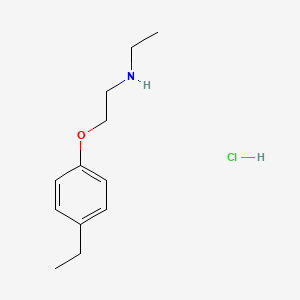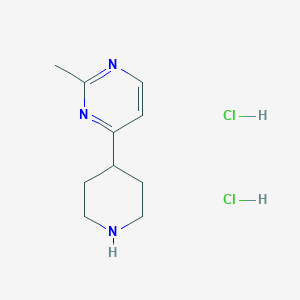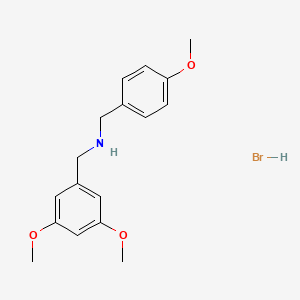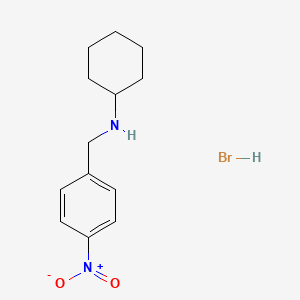![molecular formula C12H13ClN2O2 B3107433 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride CAS No. 1609409-04-2](/img/structure/B3107433.png)
4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride
Übersicht
Beschreibung
“4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609400-74-9 . It has a molecular weight of 296.75 . The compound is a solid at room temperature . Its IUPAC name is 3-ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 296.75 . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Application in Fluorescent Probes
4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a derivative of the chemical , has been used as a ratiometric fluorescent probe for cysteine and homocysteine. This probe exhibits a significant emission wavelength shift, making it useful for quantitative detection in biochemical applications (Lin et al., 2008).
Role in Corrosion Inhibition
Research has shown that derivatives of 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde, such as 4-(1H-imidazole-1-yl)benzaldehyde, can effectively inhibit corrosion of carbon steel in acidic mediums. These compounds' molecular properties, like global hardness and solvation energy, are crucial for their anti-corrosion efficiency (Costa et al., 2021).
Synthesis of Novel Compounds
The chemical's derivatives have been used in the synthesis of new compounds with potential biological activities. For instance, novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, derived from a similar structure, have shown promise in phosphodiesterase inhibition and antimicrobial activities (Bukhari et al., 2013).
Antimicrobial Studies
Further exploring its derivatives' biomedical applications, 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, which are structurally related, have shown potent antimicrobial activity, representing a new class of antimicrobial agents (Gaonkar et al., 2006).
Bioimaging Applications
Another derivative, 4-(1H-Phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, has been utilized as an optical probe for bioimaging applications, demonstrating high selectivity and sensitivity in detecting specific biological molecules (Cheng et al., 2013).
Zukünftige Richtungen
The future directions for research on “4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities . Given the broad range of activities exhibited by imidazole-containing compounds, there may be potential for the development of new drugs .
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could be diverse, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.
Biochemische Analyse
Biochemical Properties
4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. This compound has been observed to interact with enzymes such as cytochrome P450, where it can act as an inhibitor, affecting the enzyme’s ability to metabolize substrates. Additionally, this compound can bind to proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating the activity of these enzymes, this compound can affect gene expression and cellular metabolism. For instance, it can inhibit the phosphorylation of specific proteins, leading to changes in gene transcription and protein synthesis. Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding to the active sites of enzymes, where it can act as a competitive inhibitor. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction is facilitated by the imidazole ring, which can intercalate between DNA bases, disrupting the normal function of the DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH. Under optimal storage conditions, it remains stable for extended periods, but it can degrade under harsh conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Studies have identified a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The imidazole ring plays a crucial role in these interactions, as it can coordinate with metal ions and participate in redox reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cell types and its ability to penetrate biological barriers .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for its role in modulating cellular processes and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14;/h1-6,9-10H,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYKXDHAQCEAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


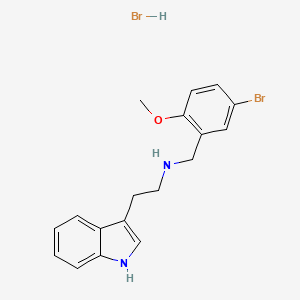
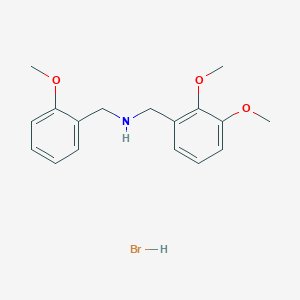
amine hydrobromide](/img/structure/B3107374.png)
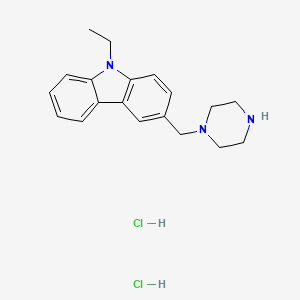
amine hydrochloride](/img/structure/B3107400.png)
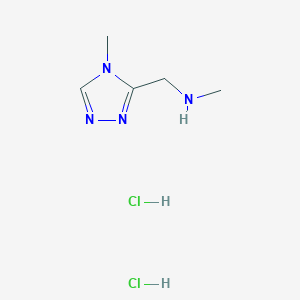
![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)
![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)
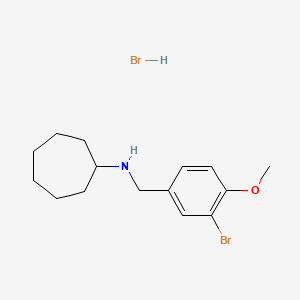
amine hydrobromide](/img/structure/B3107427.png)
